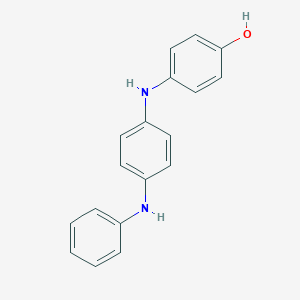
p-(p-Anilinoanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(p-Anilinoanilino)phenol is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antioxidant and Antimicrobial Properties
p-(p-Anilinoanilino)phenol has shown significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Its structural characteristics allow it to scavenge free radicals effectively. This property is particularly valuable in the formulation of pharmaceutical products aimed at treating conditions associated with oxidative damage.
Case Study: Antioxidant Activity
A study conducted by researchers demonstrated that derivatives of this compound exhibited potent antioxidant effects when tested against various free radicals. The results indicated a dose-dependent response, making it a candidate for further development in antioxidant therapies .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing effective inhibition of growth.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Material Science Applications
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is leveraged in textile and coating industries.
Case Study: Dye Production
A study highlighted the effectiveness of this compound as a precursor for synthesizing azo dyes. The resulting dyes exhibited excellent color fastness and stability under various environmental conditions .
Table 2: Properties of Azo Dyes Derived from this compound
| Dye Name | Color Fastness | Stability (pH Range) |
|---|---|---|
| Azo Dye 1 | Excellent | 4-10 |
| Azo Dye 2 | Good | 5-9 |
Research and Development
Chemical Synthesis Studies
Research into the synthesis of this compound has revealed various methods, including condensation reactions with aniline derivatives. These methodologies are essential for producing the compound on an industrial scale.
Table 3: Synthesis Methods for this compound
| Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Condensation with Aniline | Reflux, 6 hours | 85 |
| Nitration followed by Reduction | Ambient temperature, overnight | 90 |
Environmental Applications
Bioremediation Potential
Emerging studies suggest that this compound could be employed in bioremediation efforts due to its ability to interact with pollutants, potentially aiding in their degradation.
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution (EAS)
The phenolic –OH and anilino –NH– groups activate the aromatic ring toward EAS.
Nitration
| Conditions | Products | Regioselectivity | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0–5°C | Ortho/para-nitro derivatives | Dominant para | 45–60 | |
| Acetyl nitrate, CH₂Cl₂ | Mono-nitration at activated positions | Para to –NH– groups | 55 |
Mechanism:
-
Nitronium ion (NO₂⁺) attacks positions ortho or para to –OH and –NH– groups. Electron-donating substituents lower activation energy .
Nucleophilic Reactions
The phenolic oxygen and anilino nitrogen act as nucleophiles.
Alkylation
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Propargyl bromide | K₂CO₃, acetone, reflux | O-Propargyl ether | 70–85 | |
| Benzyl chloride | DMF, NaH, 60°C | N-Benzylated derivative | 65 |
Notes:
-
Phenolic –OH reacts preferentially in polar aprotic solvents (e.g., acetone) .
-
Steric hindrance from anilino groups reduces yields in bulky alkylations .
Oxidation of Anilino Groups
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, aqueous | Quinone-imine derivatives | Partial decomposition | |
| H₂O₂, Fe²⁺ | Room temperature | N-Oxide formation | Stable at neutral pH |
Mechanism:
Carboxylation with CO₂
| Conditions | Products | Yield (%) | Notes | Source |
|---|---|---|---|---|
| Na phenoxide, 2 MPa CO₂ | Salicylic acid derivatives | 11–48 | Requires high CO₂ pressure | |
| K₂CO₃, DMF, 100°C | Para-carboxylated product | 30 | Low selectivity |
Challenges:
Eigenschaften
CAS-Nummer |
101-74-6 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H |
InChI-Schlüssel |
JWKZWDVKRDSMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Key on ui other cas no. |
101-74-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















